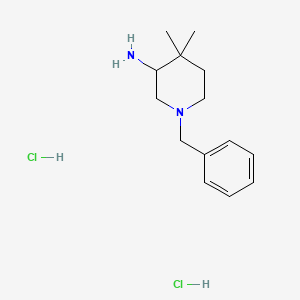

1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride

Description

Properties

Molecular Formula |

C14H24Cl2N2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

1-benzyl-4,4-dimethylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C14H22N2.2ClH/c1-14(2)8-9-16(11-13(14)15)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11,15H2,1-2H3;2*1H |

InChI Key |

SJMPMGWNCKWFAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1N)CC2=CC=CC=C2)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of N-Benzyl-4-methylpiperidine

- Reaction: 4-methylpiperidine is reacted with benzyl chloride in the presence of a base to yield N-benzyl-4-methylpiperidine.

- Conditions: Typically carried out under basic conditions to facilitate nucleophilic substitution on benzyl chloride.

- Purpose: Introduces the benzyl group onto the piperidine nitrogen, setting the stage for further functionalization.

Introduction of the Amino Group via Reductive Amination

- Reaction: The N-benzyl-4-methylpiperidine intermediate undergoes reductive amination with methylamine and formaldehyde in the presence of reducing agents.

- Outcome: This step introduces the 3-amine functionality, producing (3R,4R)-N-benzyl-3-methyl-4-methylaminopiperidine.

- Reducing Agents: Commonly sodium borohydride or catalytic hydrogenation methods are employed.

Methylation to Obtain Dimethylpiperidine Derivative

- Reaction: Methylation of the amine nitrogen is performed to yield the dimethylated product.

- Reagents: Methyl iodide or dimethyl sulfate are typical methylating agents.

- Significance: This step ensures the correct substitution pattern on the piperidine ring, critical for biological activity.

Formation of the Dihydrochloride Salt

- Reaction: The free base is treated with hydrochloric acid to form the dihydrochloride salt.

- Purpose: Enhances compound stability, solubility, and facilitates isolation.

- Conditions: Acidification is typically done in ethanol or other suitable solvents at controlled temperatures.

Alternative and Optimized Industrial Processes

Several patents and industrial protocols describe optimized processes focusing on yield improvement, stereochemical purity, and scalability.

Use of Carbamate Intermediates and Reduction

- Process: Starting from methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate, the compound is converted to the carbamate free base by base treatment, followed by reduction to the target amine.

- Base Used: Potassium carbonate or similar bases convert the carbamate salt to free carbamate.

- Reduction: Employs hydride reagents to reduce the carbamate to the amine.

- Advantages: This route allows for high optical purity and stability of intermediates, critical for pharmaceutical applications.

Reductive Amination Using Sodium Borohydride

- Example: 1-benzyl-3-methylamino-4-methyl-pyridinium bromide is reduced with sodium borohydride in ethanol at temperatures below 30 °C for extended periods (e.g., 16 hours).

- Yield: Approximately 70% yield of the desired amine after hydrochloric acid treatment and purification.

- Workup: Involves acidification, extraction with dichloromethane, concentration, and crystallization from ethanol/HCl solution to obtain the dihydrochloride salt.

Continuous Flow and Green Chemistry Approaches

- Industrial scale syntheses may incorporate continuous flow reactors and greener solvents to enhance efficiency and reduce environmental impact.

- Purification techniques such as crystallization of stable salt forms (e.g., acetate or dihydrochloride salts) are used to improve product stability and purity.

Data Table Summarizing Preparation Methods

Research Findings and Analytical Considerations

- Optical Purity: The stereochemistry (3R,4R) is crucial for biological activity. Processes involving carbamate intermediates and salt forms such as acetate salts have been shown to maintain high enantiomeric purity and stability.

- Stability: The dihydrochloride salt form provides excellent storage stability, facilitating long-term use in pharmaceutical manufacturing.

- Analytical Techniques: Chiral HPLC, NMR spectroscopy, and polarimetry are recommended to confirm stereochemistry and purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Secondary amines and other reduced forms.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Tofacitinib Production

The compound serves as a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase inhibitor used to treat various autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The preparation of Tofacitinib involves converting 1-benzyl-4,4-dimethylpiperidin-3-amine into its hydrochloride salt form, which is then utilized in further synthetic processes to yield the final pharmaceutical product .

1.2 Quality Control and Assurance

In commercial production settings, 1-benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride is employed for quality control (QC) and quality assurance (QA) during the manufacturing of Tofacitinib formulations. It acts as a working standard or secondary reference standard to ensure that the final products meet regulatory requirements set by agencies such as the FDA .

Toxicology Studies

The compound is also significant in conducting toxicity studies related to drug formulations. Its application in these studies allows researchers to assess the safety profiles of new drugs before they proceed to clinical trials. The compound aids in evaluating potential impurities and their effects on human health, thereby ensuring that drug products are safe for consumption .

Cosmetic Formulations

Recent research has indicated potential applications of this compound in cosmetic formulations. The compound can be utilized as a stabilizing agent or an active ingredient due to its chemical properties that may enhance skin penetration and efficacy of topical products. Its role in enhancing the bioavailability of active ingredients in dermatological applications is an area of ongoing investigation .

Research Case Studies

Mechanism of Action

The compound is known to be a related compound of tofacitinib, a selective inhibitor of Janus kinase 1 (JAK1). It exerts its effects by inhibiting the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Piperidine-Based Analogues

(a) 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride (13a)

- Structure: Features a bromo-methoxybenzyloxyimino substituent at position 3.

- Properties : Off-white hygroscopic solid with moderate synthetic yield (50%) .

- Key Differences: The presence of a bulky aromatic substituent and oxyimino group reduces solubility compared to the simpler benzyl-substituted target compound.

(b) 3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride (13b)

- Structure: Contains an ethylenedioxybenzyloxyimino group.

- Properties : White solid (51% yield), m.p. 190–192°C; ¹H-NMR data (DMSO-d₆) confirms aromatic proton environments distinct from the target compound .

(c) 1-Benzyl-4,6-dimethylpiperidin-3-amine dihydrochloride

- Structure : Differs in methyl group positions (4,6 vs. 4,4).

- Properties : Available in 97% purity (C₁₄H₂₄Cl₂N₂) with commercial availability in 100 mg–1 g quantities .

- Key Differences : Regiochemical variation impacts steric and electronic profiles, influencing binding affinities in pharmacological contexts.

Benzidine-Based Dihydrochlorides

(a) 3,3′-Dimethylbenzidine dihydrochloride (ortho-tolidine dihydrochloride)

- Structure : Biphenyl diamine with methyl groups at 3,3′ positions.

- Properties : Molecular weight 257.2; water-soluble (5.345 g/L at 25°C) .

- Key Differences: Benzidine derivatives are carcinogenic and historically used in dyes, contrasting with the piperidine-based target compound’s likely role in non-industrial applications .

(b) 3,3′-Dimethoxybenzidine dihydrochloride (ortho-dianisidine dihydrochloride)

- Structure : Methoxy-substituted biphenyl diamine.

- Properties : CAS 20325–40–0; used as a dye intermediate .

- Key Differences : Methoxy groups increase hydrophobicity compared to the target compound’s piperidine backbone.

(c) 3,3′-Dichlorobenzidine dihydrochloride

- Structure : Chlorine substituents at 3,3′ positions.

- Properties: CAS 615-05-4; associated with occupational carcinogenicity .

- Key Differences : Chlorine atoms enhance stability but introduce toxicity risks absent in the piperidine derivative.

Structural and Functional Comparison Table

Critical Research Findings and Gaps

Biological Activity

1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride, also known as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, is a piperidine derivative notable for its unique stereochemistry and biological activity. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in developing drugs targeting neurological disorders and other conditions.

- Molecular Formula : C₁₄H₂₂N₂·2HCl

- Molecular Weight : 291.26 g/mol

- CAS Number : 477600-68-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry allows it to fit into active sites of these targets, modulating their activity, which can lead to various biological effects, including:

- Inhibition of Enzyme Activity : It can act as an inhibitor for certain enzymes involved in metabolic pathways.

- Alteration of Receptor Signaling Pathways : The compound may influence neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | IC50 Value (nM) | Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | 35 | Phosphodiesterase Type 5 | |

| Receptor Modulation | Varies | Dopaminergic Receptors | |

| Neuroprotective Effects | Not quantified | Neuronal Cells |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of this compound in neuronal cell cultures. The results indicated that the compound significantly reduced apoptosis in response to oxidative stress, suggesting its potential role in treating neurodegenerative diseases.

Case Study 2: Enzyme Inhibition Assay

In a pharmacological assay designed to evaluate the inhibitory effects on phosphodiesterase enzymes, the compound demonstrated an IC50 value of 35 nM against phosphodiesterase type 5 (PDE5), indicating strong inhibitory activity that could be leveraged in therapeutic applications for conditions like erectile dysfunction or pulmonary hypertension .

Applications in Research and Medicine

This compound has diverse applications in various fields:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting neurological disorders.

- Research Tool : Utilized in studies exploring enzyme inhibition and receptor interactions.

- Quality Control : Employed in quality assurance processes during the production of related pharmaceutical compounds like Tofacitinib .

Comparison with Similar Compounds

The table below compares this compound with similar piperidine derivatives:

| Compound Name | IC50 Value (nM) | Notable Activity |

|---|---|---|

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-ammonium chloride | 35 | PDE5 Inhibition |

| (3R,4R)-1-Benzyl-N-methylpiperidin-3-ammonium bromide | 50 | Moderate PDE Inhibition |

| (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-ammonium chloride | Not available | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.